molecular formula C23H26N2O5 B2717722 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 955766-62-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B2717722
CAS No.: 955766-62-8
M. Wt: 410.47
InChI Key: NBIHDZQDWJYWDH-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a complex organic compound featuring a tetrahydroisoquinoline core, a cyclopropanecarbonyl group, and a trimethoxybenzamide moiety. These structural elements provide the compound with unique chemical and pharmacological properties that have sparked interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is reacted with cyclopropanecarbonyl chloride under basic conditions to yield N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline).

  • Benzamide Formation: : The obtained intermediate is then coupled with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide.

Industrial Production Methods

Industrial synthesis of this compound follows a similar route, often involving large-scale batch processes. High-purity reactants and controlled reaction conditions (temperature, pressure, and pH) ensure optimal yields and product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroisoquinoline core, resulting in the formation of quinoline derivatives.

  • Reduction: : Reduction reactions may target the cyclopropanecarbonyl group, potentially opening the cyclopropane ring.

  • Substitution: : The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

  • Substitution: : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).

Major Products

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Ring-opened amides.

  • Substitution: : Various alkylated benzamide derivatives.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules, especially in the development of isoquinoline-based frameworks.

Biology

In biological studies, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is used to probe the activities of cyclopropane and isoquinoline-based pharmacophores in cellular systems.

Medicine

Industry

In industrial settings, it serves as a precursor for the synthesis of advanced materials, including high-performance polymers and novel organic electronic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopropanecarbonyl and isoquinoline moieties can modulate the activity of these proteins, influencing biological pathways involved in signal transduction, metabolism, and gene expression.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of metabolic enzymes.

  • Receptors: : Binding to neurotransmitter or hormone receptors, altering their signaling pathways.

Comparison with Similar Compounds

When compared with other similar compounds, such as N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide stands out due to the presence of the cyclopropane ring, which imparts unique steric and electronic properties.

List of Similar Compounds

  • N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

  • N-(2-(ethylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

  • N-(2-(cyclohexanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Each of these compounds showcases variations in the acyl group attached to the tetrahydroisoquinoline, influencing their chemical behavior and biological activities in distinctive ways.

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Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-9-8-18(20(29-2)21(19)30-3)22(26)24-17-7-6-14-10-11-25(13-16(14)12-17)23(27)15-4-5-15/h6-9,12,15H,4-5,10-11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHDZQDWJYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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